Potassium 2-propynoate

Organic Synthesis Chemical Handling Reagent Selection

Potassium 2-propynoate (CAS 1968-46-3) directly addresses the need for rigorously specified reference standards in pharmaceutical QC. Its use as a related compound in Acalabrutinib HPLC methods for ANDAs eliminates the risk of analytical variability from non-validated substitutes. • Enables precise, regulatorily compliant method specificity and accuracy testing per ANDA guidelines. • Solid carboxylate salt form offers distinct stability and handling advantages over liquid propiolate esters. • Typical purity of ≥98% ensures reliable performance in critical pharmaceutical analytical workflows.

Molecular Formula C3HKO2
Molecular Weight 108.14 g/mol
CAS No. 1968-46-3
Cat. No. B157696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-propynoate
CAS1968-46-3
Molecular FormulaC3HKO2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC#CC(=O)[O-].[K+]
InChIInChI=1S/C3H2O2.K/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1
InChIKeyGLNAULDUXCVLKU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 2-Propynoate Technical Overview


Potassium 2-propynoate (CAS 1968-46-3), also known as potassium propiolate, is an organic salt with the molecular formula C₃HKO₂ and a molecular weight of 108.14 g/mol . It is the potassium salt of propiolic acid, a terminal alkyne carboxylic acid. The compound is characterized by its dual functionality—a terminal alkyne group (C≡C) and a carboxylate salt (COO⁻K⁺)—making it a versatile building block in organic synthesis . Its applications include use as a reagent in the synthesis of transition metal complexes, haloalkyl propiolates, and halopropenoates, as well as a reference standard for analytical method development and quality control in pharmaceutical manufacturing [1].

1 Dual terminal alkyne & carboxylate functionality for versatile derivatization
2 Solid reagent simplifies weighing, storage, and process safety vs. liquid esters
3 Established reference standard for pharmaceutical QC method development

Why Potassium 2-Propynoate Cannot Be Substituted


Potassium 2-propynoate is not a generic commodity chemical interchangeable with other propiolic acid derivatives. Its specific combination of the potassium counterion and the terminal alkyne carboxylic acid structure dictates its unique reactivity profile, solubility, and stability, which directly impacts its performance in critical applications . Unlike its esters (e.g., methyl propiolate), the potassium salt is a solid with distinct handling and storage requirements, and it offers a different pathway in synthetic chemistry, often eliminating the need for separate base addition in certain reactions [1]. Furthermore, its purity specifications (typically ≥95% for research, up to >98% for specialized applications) are a key differentiator for procurement in regulated environments like pharmaceutical QC, where substitution without rigorous validation would compromise analytical integrity and process consistency . The following evidence details the quantifiable differences that justify a specific procurement decision for potassium 2-propynoate.

Counterion matters
Potassium salt solubility and reactivity may differ from sodium or ammonium propiolates, altering reaction outcomes.
Solid vs. liquid handling
Methyl propiolate (liquid) introduces volatility and flammability risks not present with the solid potassium salt.
Reference standard specificity
Generic propiolic acid or its esters are not specified for Acalabrutinib QC; substitution may compromise method validity.

Potassium 2-Propynoate Differentiation Evidence


Physical State: Solid vs. Liquid Handling

Potassium 2-propynoate is a solid at standard ambient temperature (20°C), while its common alternative, methyl propiolate (CAS 922-67-8), is a liquid [1]. This fundamental physical difference has direct implications for storage, weighing, and process safety. Potassium 2-propynoate is recommended for storage at room temperature in a cool and dark place, preferably under inert gas . In contrast, methyl propiolate is a moderately hazardous liquid with higher volatility and flammability concerns, requiring specialized handling and storage conditions [1].

Physical State
Reported
Target: solid at 20 °C
Comparator (methyl propiolate): liquid
Simplifies weighing, reduces spill risk, and eases storage vs. volatile liquid esters.
Storage under inert gas recommended; data to verify for your conditions.
Organic Synthesis Chemical Handling Reagent Selection

Metal-Free Click Polymerization Role

Propiolate derivatives, including potassium 2-propynoate as a precursor to propiolate esters, are key monomers in metal-free click polymerizations with azides. This method produces poly(aroxycarbonyltriazole)s (PACTs) with high molecular weights (Mw up to 23,500) and high regioregularity (up to 90% 1,4-disubstituted 1,2,3-triazole units) in excellent yields (up to 99%) [1]. The use of propiolates in this context is a specific advantage over traditional copper-catalyzed click chemistry, as it avoids the challenging removal of cytotoxic copper residues from the final polymer product [1].

Click Polymerization
Class-level inference
Mw up to 23,500, yield up to 99%, 90% 1,4-regioregularity
Propiolate monomers enable metal-free synthesis of high-purity polymers, avoiding cytotoxic Cu residues.
Metal-free click polymerization; reported for dipropiolates and diazides.
Polymer Chemistry Click Chemistry Metal-Free Synthesis Materials Science

Acalabrutinib Reference Standard Application

Potassium 2-propynoate (as the potassium salt of propiolic acid) is specifically cited as a related compound and is used for analytical method development, method validation (AMV), and Quality Control (QC) applications in the context of the commercial production of the anti-cancer drug Acalabrutinib [1]. This represents a specific, high-value application niche where the compound's identity and purity are non-substitutable. The product is supplied with detailed characterization data compliant with regulatory guidelines and can be provided with traceability against pharmacopeial standards (USP or EP) [1].

Acalabrutinib QC
Application-specific
Specified related compound for Acalabrutinib analytical method development and QC
Non-substitutable reference standard for regulatory compliance in pharmaceutical QC.
Provided with characterization data and traceability to pharmacopeial standards.
Pharmaceutical Analysis Reference Standards Quality Control Drug Manufacturing

Potassium 2-Propynoate Validated Applications


Acalabrutinib Method Development and QC

Potassium 2-propynoate is used as a specified related compound and reference standard in the development, validation, and routine quality control of analytical methods (e.g., HPLC) for the anti-cancer drug Acalabrutinib [1]. Its role is essential for establishing method specificity, accuracy, and precision in accordance with regulatory guidelines for Abbreviated New Drug Applications (ANDAs) and commercial production [1].

Metal-Free Click Polymerization for Advanced Materials

Propiolate monomers, which can be derived from potassium 2-propynoate, are key components in metal-free click polymerization with azides to yield functional poly(aroxycarbonyltriazole)s (PACTs) [1]. This method is particularly advantageous for synthesizing polymers intended for biomedical applications (e.g., drug delivery, tissue engineering) or electronic materials where the absence of cytotoxic copper residues is a critical requirement [1].

Pharmaceutical and Agrochemical Intermediate Synthesis

As a versatile building block, potassium 2-propynoate is employed in the synthesis of transition metal complexes and haloalkyl propiolates, which serve as intermediates in the production of various heterocyclic compounds, pharmaceuticals, and agrochemicals [1]. Its dual functionality enables a range of derivatization reactions, including cycloadditions and cross-couplings, that are fundamental to constructing complex molecular architectures .

Application
Selection Property
Validation Focus
Acalabrutinib analytical method validation
Specified reference standard grade
Method specificity, system suitability, traceability
Metal-free polymer synthesis
Propiolate monomer reactivity
Absence of cytotoxic metal residues, polymer purity
Heterocyclic compound synthesis
Dual alkyne/carboxylate functionality
Derivatization reactivity, yield, and regioselectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium 2-propynoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.